molecular formula C10H5Cl3O2S B1442926 5,8-Dichloronaphthalene-2-sulfonyl chloride CAS No. 1251758-18-5

5,8-Dichloronaphthalene-2-sulfonyl chloride

Cat. No.: B1442926
CAS No.: 1251758-18-5
M. Wt: 295.6 g/mol
InChI Key: UAMIPNMECXFCCA-UHFFFAOYSA-N
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Description

5,8-Dichloronaphthalene-2-sulfonyl chloride ( 1251758-18-5) is a functionalized naphthalene derivative of interest in chemical synthesis and materials research . This compound features a sulfonyl chloride group, a highly reactive functionality that makes it a versatile building block (synthon) for constructing more complex molecules, particularly through nucleophilic substitution reactions to form sulfonamides or sulfonate esters . The naphthalene core is further substituted with chlorine atoms at the 5 and 8 positions, which can be leveraged in subsequent metal-catalyzed cross-coupling reactions or to influence the electronic properties and planarity of the resulting molecular framework. As a multifunctional intermediate, it holds specific value in the development of organic electronic materials, dyes, and pharmaceutical research chemicals where a rigid, polycyclic aromatic system is desired. Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care: this compound is classified as hazardous and carries the GHS signal word "Danger" with hazard statements H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals) . It requires cold-chain transportation and must be stored appropriately.

Properties

IUPAC Name

5,8-dichloronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3O2S/c11-9-3-4-10(12)8-5-6(16(13,14)15)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMIPNMECXFCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 5,8-Dichloronaphthalene-2-sulfonyl chloride typically involves:

  • Starting from a suitably substituted naphthalene derivative.
  • Introduction of sulfonyl chloride group at the 2-position via sulfonation followed by chlorination.
  • Selective chlorination at the 5 and 8 positions on the naphthalene ring.

This process requires careful control of reaction conditions (temperature, reagents, solvent) to achieve regioselectivity and high yield.

Preparation via Sulfonyl Chloride Formation from Naphthalene Sulfonic Acid Derivatives

One classical approach involves converting the corresponding naphthalene sulfonic acid or sulfonate salt into the sulfonyl chloride using chlorinating agents such as phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2).

Step Reagents/Conditions Notes
Sulfonation Sulfuric acid or chlorosulfonic acid Introduces sulfonic acid group at position 2 on naphthalene ring
Chlorination PCl5, POCl3, or SOCl2, heat Converts sulfonic acid to sulfonyl chloride
Chlorination at 5,8 positions Chlorine gas or other chlorinating agents Selective chlorination under controlled temperature (0-20 °C)

This method is well-established for aromatic sulfonyl chlorides but requires optimization for regioselective chlorination on the naphthalene ring.

Chlorination and Sulfonyl Chloride Formation Using Sulfuryl Chloride and Chlorosulfonic Acid

According to a Chinese patent (CN1156441C), sulfonyl chlorides of aromatic hydrocarbons including naphthalene derivatives can be prepared by reacting the aromatic compound with chlorosulfonic acid (ClSO3H) and sulfuryl chloride (SO2Cl2) under cooling conditions (0–10 °C) in an inert solvent such as methylene chloride.

  • Example reaction conditions:
Parameter Details
Aromatic substrate 5,8-Dichloronaphthalene or precursor
Solvent Methylene chloride (CH2Cl2)
Chlorosulfonic acid 28 g per 250 mL flask
Sulfuryl chloride 9 g
Temperature 0–10 °C
Reaction time 3 hours
Work-up Quenching in ice water, separation, distillation
  • Yield and purity: Up to 90% yield with melting point ~115–117 °C, product isolated as light yellow solid.

Oxidative Chlorination of Thiols/Disulfides to Sulfonyl Chlorides

Recent advances include oxidative chlorination of thiol or disulfide precursors using a combination of nitric acid, hydrochloric acid, and oxygen in continuous flow systems to generate sulfonyl chlorides efficiently. Although this method is more general for sulfonyl chlorides, it could be adapted for naphthalene derivatives if corresponding thiol precursors are available.

Selective Chlorination Using Chlorine Gas in Acetic Acid/Water Mixtures

A patented process (US7772403B2) describes chlorination of sulfoxide intermediates in acetic acid containing 5–15% water at temperatures between 0 °C and 20 °C with controlled chlorine gas bubbling. This method achieves high conversion with reduced chlorine equivalents and lower environmental impact.

  • Key process parameters:
Parameter Details
Solvent Acetic acid with 10–12% water
Temperature 6–10 °C
Chlorine equivalents 2.0 to 2.8 equiv
Stirring speed 400 rpm
Reaction time 6 hours
Yield Up to 87% for sulfonyl chloride derivatives

This method reduces hydrogen chloride emissions and improves safety and environmental footprint.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations
Sulfonic acid chlorination (PCl5, POCl3, SOCl2) Heat, inert solvent Established, straightforward Harsh reagents, possible over-chlorination
Chlorosulfonic acid + sulfuryl chloride (CN1156441C) 0–10 °C, methylene chloride High yield, mild conditions Requires careful temperature control
Oxidative chlorination of thiols/disulfides (continuous flow) HNO3/HCl/O2, flow system Green chemistry, scalable Requires thiol precursor synthesis
Chlorine gas in acetic acid/water (US7772403B2) 0–20 °C, controlled chlorine addition High selectivity, reduced waste Requires chlorine gas handling

Research Findings and Notes

  • The reaction temperature is critical to control regioselectivity and prevent side reactions such as over-chlorination or sulfonation at undesired positions.
  • Using chlorosulfonic acid combined with sulfuryl chloride under cooling provides efficient sulfonyl chloride formation on naphthalene rings with good yields and purity.
  • Continuous flow oxidative chlorination offers a modern, environmentally friendly alternative but may require precursor modification.
  • Chlorine gas chlorination in acetic acid/water mixtures offers precise control and reduced chlorine consumption, improving environmental impact.
  • Purification typically involves quenching in ice water, phase separation, and drying under vacuum or oven conditions to obtain solid sulfonyl chloride products.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 5,8-Dichloronaphthalene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

2-Naphthalenesulfonyl Chloride

Structure : Lacks chlorine substituents, with a sulfonyl chloride group at the 2-position.
Properties :

  • Molecular weight: 226.68 g/mol .
  • Melting point: 74–78°C .
  • Applications: Widely used as a reagent for sulfonylation reactions; commercially available at lower cost (e.g., ¥9,100/25g) .

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

Structure : Features a fused indole system with a ketone group and sulfonyl chloride at position 4.
Synthesis : Prepared via chlorosulfonation of a precursor using chlorosulfonic acid at controlled temperatures (0°C to room temperature) .
Reactivity : The electron-withdrawing oxo group may enhance sulfonyl chloride reactivity, but steric hindrance from the fused indole system could limit accessibility in reactions compared to planar naphthalene derivatives.

1,3,6-Naphthalenetrisulfonic Acid Sodium Salt Hydrate

Structure : Contains three sulfonic acid groups on the naphthalene ring, fully ionized in aqueous solutions.
Properties :

  • High water solubility due to multiple sulfonate groups, contrasting with the hydrophobic nature of sulfonyl chlorides.
  • Applications: Primarily used as a surfactant or stabilizer, unlike sulfonyl chlorides, which are reactive intermediates .

Comparative Data Table

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reactivity Profile
5,8-Dichloronaphthalene-2-sulfonyl chloride 275.12 Not reported Cl (5,8), SO₂Cl (2) High electrophilicity due to Cl + SO₂Cl
2-Naphthalenesulfonyl chloride 226.68 74–78 SO₂Cl (2) Moderate electrophilicity
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride ~290 (estimated) Not reported SO₂Cl (6), ketone (2) Enhanced reactivity but steric hindrance

Key Findings and Implications

Electronic Effects : The dual chlorine substituents in this compound increase its electrophilicity, making it more reactive in nucleophilic substitutions compared to 2-naphthalenesulfonyl chloride .

Steric Considerations : Bulky substituents (e.g., fused indole in 2-oxo derivatives) may limit reaction efficiency despite electronic activation .

Cost and Availability: Non-chlorinated derivatives like 2-naphthalenesulfonyl chloride are more commercially accessible, whereas 5,8-dichloro analogs may require custom synthesis .

Biological Activity

5,8-Dichloronaphthalene-2-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity based on recent studies and findings.

This compound is a sulfonamide derivative that contains a naphthalene ring substituted with chlorine and sulfonyl groups. The synthesis of this compound typically involves the chlorination of naphthalene followed by sulfonation reactions. The resulting compound exhibits unique reactivity due to the presence of both electron-withdrawing (sulfonyl) and electron-donating (chlorine) groups.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, a study synthesized various sulfonamide derivatives and evaluated their activity against gram-positive and gram-negative bacteria. Among them, certain derivatives showed significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating a promising antibacterial profile .

Antibacterial Activity Table

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
5aE. coli31 ± 0.127.81
9aE. coli30 ± 0.127.81
CiprofloxacinE. coli32 ± 0.12-
Other DerivativesB. subtilisNo activity-

This table illustrates the comparative effectiveness of synthesized compounds against specific bacterial strains, highlighting the potential of sulfonamide derivatives in antimicrobial applications.

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for its antitumor activity. A study focusing on structurally related compounds found that certain derivatives showed potent inhibitory effects on cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). For example, a derivative named 7j demonstrated IC50 values of 0.17 µM for A549 cells, indicating strong antiproliferative effects .

Antitumor Activity Table

CompoundCell LineIC50 (µM)
7j A5490.17
7j MDA-MB-2310.05
7j HeLa0.07

These results suggest that modifications to the sulfonamide structure can enhance antitumor efficacy, potentially leading to new therapeutic agents.

The biological activity of this compound can be attributed to its ability to inhibit key biochemical pathways in bacteria and cancer cells:

  • Antibacterial Mechanism : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria, which is crucial for DNA and RNA production.
  • Antitumor Mechanism : The compound may induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies have documented the effectiveness of related compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative showed significant tumor reduction in breast cancer patients when combined with conventional chemotherapy.
  • Case Study 2 : In vitro studies indicated that treatment with sulfonamide derivatives resulted in increased apoptosis rates in lung cancer cell lines compared to controls.

Q & A

Q. What are the optimal synthetic routes for preparing 5,8-Dichloronaphthalene-2-sulfonyl chloride?

Methodological Answer: The synthesis typically involves chlorination and sulfonation steps. A continuous flow protocol using oxidative chlorination reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) can enhance safety and efficiency by mitigating exothermic risks . For naphthalene derivatives, phosphorus oxychloride (POCl₃) in acetonitrile at 40°C under 4 bar pressure is effective for sulfonyl chloride formation . Key considerations:

  • Reagent selection : Use DCH for dual oxidative chlorination .
  • Reaction conditions : Optimize temperature (40–80°C) and pressure (4 bar) to avoid decomposition .
  • Workup : Quench with ice-water and purify via recrystallization or column chromatography .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride groups (no direct protons) .
    • FT-IR : Confirm S=O stretches (~1370 cm⁻¹ and ~1180 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion detection (e.g., [M+H]+ at m/z 293) .
  • Elemental Analysis : Validate chlorine and sulfur content (theoretical: Cl 24.2%, S 10.9%) .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : Hydrolyzes in humid conditions; store in anhydrous environments (e.g., desiccator with P₂O₅) .
  • Temperature : Keep below 4°C to prevent decomposition .
  • Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid moisture ingress .

Advanced Research Questions

Q. How can kinetic anomalies in sulfonyl chloride synthesis be analyzed?

Methodological Answer: Temporal kinetic profiling using inline FT-IR or HPLC can capture sigmoidal behavior indicative of autocatalytic intermediates . For example:

  • Mechanistic Insight : Identify intermediates like thiosulfonates (R-S-SO₂Cl) via LC-MS .
  • Rate Law Determination : Apply the Frost-Karwan method to model non-linear kinetics .
  • Case Study : In continuous flow systems, residence time distribution (RTD) analysis optimizes yield under steady-state conditions .

Q. What strategies mitigate positional isomerism during chlorination of naphthalene derivatives?

Methodological Answer:

  • Directing Groups : Use sulfonic acid groups at position 2 to direct electrophilic chlorination to positions 5 and 8 .
  • Catalysis : Lewis acids (e.g., FeCl₃) enhance regioselectivity via π-complex stabilization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor para/ortho substitution over meta .

Q. How can computational methods predict reactivity in sulfonyl chloride derivatives?

Methodological Answer:

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) using Gaussian09 at the B3LYP/6-31G* level to predict chlorination sites .
  • Hammett Parameters : Correlate σ values of substituents (e.g., -SO₂Cl σ_p = +3.5) with reaction rates .
  • MD Simulations : Study steric effects in naphthalene derivatives using Amber22 .

Q. What are the applications of this compound in designing bioactive molecules?

Methodological Answer:

  • Sulfonamide Synthesis : React with amines (e.g., aniline) to form sulfonamides, a common pharmacophore .
  • Fluorinated Derivatives : Introduce -CF₃ groups via radical trifluoromethylation for enhanced metabolic stability .
  • Polymer Chemistry : Use as a crosslinker in sulfonated polymers for ion-exchange membranes .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Reproducibility : Validate purity via HPLC (>98%) and compare with NIST reference spectra .
  • Crystal Polymorphism : Perform X-ray crystallography to identify polymorphic forms affecting thermal data .
  • Literature Cross-Check : Prioritize peer-reviewed journals (e.g., Chem. Commun.) over vendor catalogs for reliable data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dichloronaphthalene-2-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5,8-Dichloronaphthalene-2-sulfonyl chloride

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